2-(Azetidin-3-ylthio)pyrimidine
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Overview
Description
2-(Azetidin-3-ylthio)pyrimidine is a heterocyclic compound that features a pyrimidine ring bonded to an azetidine moiety via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylthio)pyrimidine typically involves the reaction of a pyrimidine derivative with an azetidine derivative in the presence of a sulfur source. One common method is the nucleophilic substitution reaction where a 2-halo-pyrimidine reacts with azetidine-3-thiol under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylthio)pyrimidine in biological systems often involves its interaction with specific enzymes or receptors. For example, as a thymidylate synthase inhibitor, it binds to the active site of the enzyme, preventing the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP), thereby inhibiting DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Thiopyrimidine: Similar structure but lacks the azetidine moiety.
Azetidine-3-thiol: Contains the azetidine ring but not the pyrimidine ring.
Pyrimidine-2-thione: Similar sulfur-containing pyrimidine derivative.
Uniqueness
2-(Azetidin-3-ylthio)pyrimidine is unique due to the presence of both the azetidine and pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C7H9N3S |
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Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-(azetidin-3-ylsulfanyl)pyrimidine |
InChI |
InChI=1S/C7H9N3S/c1-2-9-7(10-3-1)11-6-4-8-5-6/h1-3,6,8H,4-5H2 |
InChI Key |
OOCNXDXBKFPIML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)SC2=NC=CC=N2 |
Origin of Product |
United States |
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